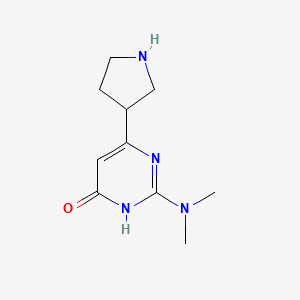

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Übersicht

Beschreibung

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol, also known as DMPP, is a heterocyclic compound which has been studied for its potential applications in scientific research. It is a bicyclic compound composed of a pyrimidine ring and a pyrrolidine ring, and it is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). DMPP is a widely used compound in laboratories and has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Structural Studies

- The molecular components of related pyrimidinone compounds show significant polarization, indicating the importance of electronic structures in the study of pyrimidinone molecules. Intramolecular hydrogen bonds play a crucial role in their structural integrity (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Molecular Synthesis

- Synthesis of betainic pyrimidinaminides involves nucleophilic substitution, indicating the compound's reactivity and potential use in creating new molecular structures (Schmidt, 2002).

- The synthesis of self-complementary betainic guanine model compounds suggests its significance in studying biologically important structures in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).

Hydrogen Bonding and Molecular Packing

- In certain pyrimidine derivatives, the formation of hydrogen-bonded ribbons and sheets is indicative of the compound's ability to form stable molecular structures, which is crucial for understanding molecular interactions and packing (Yang, Kim, Shin, Park, & Kim, 2010).

Sensor Development

- The development of pyrimidine-phthalimide derivatives for pH-sensing applications suggests the compound's utility in creating sensors and logic gates, highlighting its importance in electronic and chemical sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).

Wirkmechanismus

Target of action

The primary target of this compound is JAK1, a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors.

Mode of action

The compound binds to JAK1 and inhibits its activity, which can modulate immune responses and inflammation .

Biochemical pathways

By inhibiting JAK1, the compound affects the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival .

Pharmacokinetics

The compound has been optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .

Result of action

The compound exhibited desired efficacies in CIA and AIA models, which are animal models for human rheumatoid arthritis .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUFBDEPNTDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol | |

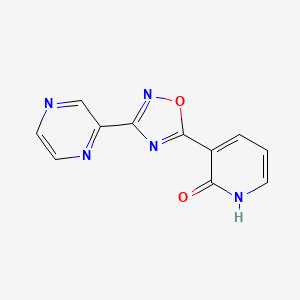

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

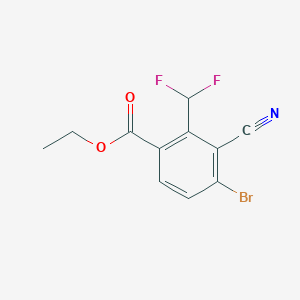

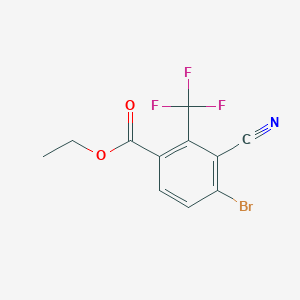

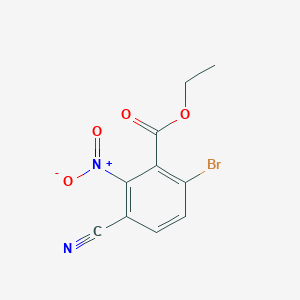

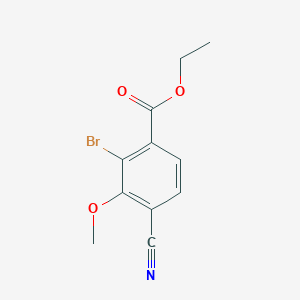

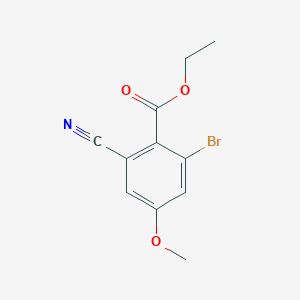

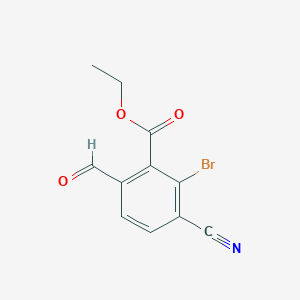

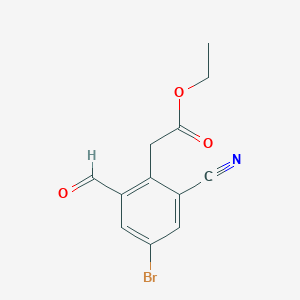

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)

![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)

![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)